molecular formula C15H16N2O B7528659 2-cyclopropyl-N-ethylquinoline-4-carboxamide

2-cyclopropyl-N-ethylquinoline-4-carboxamide

Cat. No. B7528659
M. Wt: 240.30 g/mol
InChI Key: QJYDZLKVPJFOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-ethylquinoline-4-carboxamide is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique properties, including its ability to bind to certain receptors in the body and modulate their activity. In

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-ethylquinoline-4-carboxamide involves its ability to bind to certain receptors in the body, specifically the cannabinoid receptor 1 (CB1) and the sigma-1 receptor. By binding to these receptors, 2-cyclopropyl-N-ethylquinoline-4-carboxamide can modulate their activity, which can have a range of effects on the body.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopropyl-N-ethylquinoline-4-carboxamide can have a range of biochemical and physiological effects. For example, it has been shown to have analgesic properties, which could make it useful for the treatment of pain. It has also been shown to have anxiolytic properties, which could make it useful for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclopropyl-N-ethylquinoline-4-carboxamide in lab experiments is that it is a highly specific ligand for the CB1 and sigma-1 receptors, which can make it useful for studying the activity of these receptors. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can make it challenging to use in certain types of experiments.

Future Directions

There are several future directions for research on 2-cyclopropyl-N-ethylquinoline-4-carboxamide. One area of research that could be explored further is its potential use in the treatment of neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on the body. Finally, research could be conducted to develop new synthesis methods for 2-cyclopropyl-N-ethylquinoline-4-carboxamide that could make it more readily available for use in scientific research.

Synthesis Methods

The synthesis of 2-cyclopropyl-N-ethylquinoline-4-carboxamide involves several steps. The first step is the preparation of 2-cyclopropyl-N-ethyl-4-aminobenzoate, which is then reacted with 2-chloroquinoline-4-carboxylic acid to form the desired product. This synthesis method has been successfully used by several researchers to obtain high yields of pure 2-cyclopropyl-N-ethylquinoline-4-carboxamide.

Scientific Research Applications

2-cyclopropyl-N-ethylquinoline-4-carboxamide has been studied extensively for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that 2-cyclopropyl-N-ethylquinoline-4-carboxamide can modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-cyclopropyl-N-ethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-16-15(18)12-9-14(10-7-8-10)17-13-6-4-3-5-11(12)13/h3-6,9-10H,2,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYDZLKVPJFOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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